N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide
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Overview
Description
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is a chemical compound with a complex structure that includes an acetamide group attached to a biphenyl system, which is further substituted with an amino group and a diethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the biphenyl compound is followed by catalytic hydrogenation to convert the nitro group to an amino group.
Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through a sulfonation reaction using diethylsulfamoyl chloride.
Acetylation: Finally, the acetamide group is introduced by reacting the amino-substituted biphenyl compound with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dihydrofolate reductase (DHFR) inhibitor, which could make it useful in the treatment of cancer and bacterial infections.
Biological Research: The compound’s ability to inhibit enzymes and interact with biological targets makes it a candidate for studying enzyme mechanisms and drug interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide involves its interaction with dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA replication and cell division. This inhibition can lead to the suppression of cell growth and proliferation, making it effective against rapidly dividing cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
- **N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-4-yl]acetamide
- **N-(4-diethylsulfamoyl-phenyl)acetamide
Uniqueness
N-[4’-amino-2’-(diethylsulfamoyl)-[1,1’-biphenyl]-3-yl]acetamide is unique due to its specific substitution pattern on the biphenyl core, which can influence its binding affinity and specificity towards biological targets. The presence of both the amino and diethylsulfamoyl groups provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and bioavailability.
Properties
CAS No. |
2680543-37-5 |
---|---|
Molecular Formula |
C18H23N3O3S |
Molecular Weight |
361.5 |
Purity |
95 |
Origin of Product |
United States |
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